Cas no 2137098-32-7 (tert-butyl N-(1R)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate)

Tert-butyl N-(1R)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate is a chiral intermediate widely used in pharmaceutical synthesis, particularly for the development of bioactive molecules. Its key advantages include high enantiomeric purity, which is critical for stereoselective reactions, and the presence of a tert-butyloxycarbonyl (Boc) protecting group, offering stability under various reaction conditions. The 3,5-difluorophenyl moiety enhances its utility in medicinal chemistry, enabling further functionalization. This compound is valued for its compatibility with a range of coupling and deprotection strategies, making it a versatile building block for complex organic transformations. Its well-defined structure ensures reproducibility in research and industrial applications.
tert-butyl N-(1R)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate structure
2137098-32-7 structure
Product Name:tert-butyl N-(1R)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate
CAS No:2137098-32-7
MF:C14H17F2NO3
MW:285.286491155624
CID:6421598
PubChem ID:165500736
Update Time:2025-05-26

tert-butyl N-(1R)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(1R)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate
    • 1,1-Dimethylethyl N-[(1R)-1-(3,5-difluorophenyl)-3-oxopropyl]carbamate
    • tert-butyl N-[(1R)-1-(3,5-difluorophenyl)-3-oxopropyl]carbamate
    • EN300-1163647
    • 2137098-32-7
    • Inchi: 1S/C14H17F2NO3/c1-14(2,3)20-13(19)17-12(4-5-18)9-6-10(15)8-11(16)7-9/h5-8,12H,4H2,1-3H3,(H,17,19)/t12-/m1/s1
    • InChI Key: GFAONGXTEUFBAR-GFCCVEGCSA-N
    • SMILES: C(OC(C)(C)C)(=O)N[C@@H](C1=CC(F)=CC(F)=C1)CC=O

Computed Properties

  • Exact Mass: 285.11764973g/mol
  • Monoisotopic Mass: 285.11764973g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Density: 1.188±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 365.3±42.0 °C(Predicted)
  • pka: 11.17±0.46(Predicted)

tert-butyl N-(1R)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate Pricemore >>

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Additional information on tert-butyl N-(1R)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate

Comprehensive Overview of tert-butyl N-(1R)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate (CAS No. 2137098-32-7)

The compound tert-butyl N-(1R)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate (CAS No. 2137098-32-7) is a specialized chiral intermediate widely utilized in pharmaceutical synthesis and organic chemistry research. Its unique structure, featuring a tert-butyl carbamate group and a 3,5-difluorophenyl moiety, makes it valuable for asymmetric synthesis and drug development. This article delves into its properties, applications, and relevance in modern scientific advancements, addressing frequently searched topics such as chiral building blocks, fluorinated compounds, and pharmaceutical intermediates.

In recent years, the demand for fluorinated organic compounds has surged due to their enhanced metabolic stability and bioavailability in drug design. The presence of 3,5-difluorophenyl in this compound aligns with the growing interest in fluorine-containing APIs (Active Pharmaceutical Ingredients). Researchers and pharmaceutical companies often search for high-purity chiral intermediates like this to streamline the synthesis of complex molecules, particularly in the development of CNS-targeting drugs and enzyme inhibitors.

The tert-butyl N-(1R)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate is synthesized through stereoselective methods, ensuring high enantiomeric purity—a critical factor for asymmetric catalysis and peptide coupling reactions. Its carbamate-protected amine functionality allows for selective deprotection, enabling modular approaches in multi-step syntheses. This versatility has made it a subject of interest in medicinal chemistry forums and patent literature, where users frequently inquire about its synthetic routes and scalability.

From an analytical perspective, this compound is characterized using advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry, ensuring compliance with stringent pharmaceutical-grade standards. Discussions on platforms like ResearchGate and PubMed often highlight its role in optimizing reaction yields and minimizing racemization risks—key concerns for industrial applications. Additionally, its stability under ambient storage conditions and compatibility with common organic solvents are frequently cited advantages.

Beyond its synthetic utility, tert-butyl N-(1R)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate exemplifies the intersection of green chemistry and process optimization. With sustainability being a hot topic, researchers explore its use in atom-economical reactions and catalytic recycling systems. Searches for eco-friendly chiral auxiliaries and low-waste synthetic protocols often reference such compounds, underscoring their relevance in contemporary industrial chemistry trends.

In conclusion, CAS No. 2137098-32-7 represents a pivotal tool for chemists addressing challenges in stereocontrolled synthesis and drug discovery. Its alignment with trends like precision medicine and sustainable manufacturing ensures continued interest. For further insights, explore peer-reviewed journals or databases specializing in organofluorine chemistry and pharmaceutical intermediates.

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